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molecular formula C12H17NO4 B8721738 N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide

N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B8721738
M. Wt: 239.27 g/mol
InChI Key: BZGPYHLBJGOKTQ-UHFFFAOYSA-N
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Patent
US04851526

Procedure details

In a manner similar to Preparation 16, react 3,4,5-trimethoxybenzeneacetyl chloride with methylamine to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:13][C:14](Cl)=[O:15])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].[CH3:17][NH2:18]>>[CH3:17][NH:18][C:14](=[O:15])[CH2:13][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)CC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Preparation 16

Outcomes

Product
Name
Type
product
Smiles
CNC(CC1=CC(=C(C(=C1)OC)OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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